Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Overview
Description
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of fungicides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with carbon disulfide in an alkaline alcoholic solution to form the benzimidazole ring.
Substitution Reaction:
Carbamoylation: The final step involves the reaction of the benzimidazole derivative with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Mechanism of Action
The mechanism of action of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Carbendazim: A benzimidazole fungicide with similar antifungal properties.
Albendazole: An antiparasitic agent used in the treatment of helminth infections.
Thiabendazole: Another benzimidazole derivative with broad-spectrum antifungal and antiparasitic activities.
Uniqueness
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate is unique due to its specific sulfanyl and carbamate functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[carboxy(methyl)amino]-3H-benzimidazole-5-thiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-12(9(13)14)8-10-6-3-2-5(15)4-7(6)11-8/h2-4,15H,1H3,(H,10,11)(H,13,14)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQDEPYQSPUCG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(N1)C=C(C=C2)[S-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3O2S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703806 | |
Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79213-76-6 | |
Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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